molecular formula C4H3N3 B043555 1H-Imidazole-1-carbonitrile CAS No. 36289-36-8

1H-Imidazole-1-carbonitrile

Cat. No. B043555
CAS RN: 36289-36-8
M. Wt: 93.09 g/mol
InChI Key: SLPWXZZHNSOZPX-UHFFFAOYSA-N
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Description

1H-Imidazole-1-carbonitrile (1H-Imidazole-CN) is an organic compound that belongs to the class of heterocyclic compounds. It is a five-membered ring with an imidazole group and a carbonitrile group. 1H-Imidazole-CN has a wide range of applications in the pharmaceutical and chemical industries due to its unique properties. It is used as a building block in the synthesis of various drugs and is also used as an intermediate in the synthesis of other compounds. In addition, 1H-Imidazole-CN has been used in scientific research due to its ability to interact with various biological targets.

Scientific Research Applications

  • It is used in the synthesis and mass spectrometry analysis of chemical compounds, such as labeled 4(5)-nitro-1H-imidazole-5(4)-carbonitriles (Świerczek, 2002).

  • The compound plays a role in studying solvation processes and solute-solvent interactions of imidazole compounds in various solvents like water, methanol, and acetonitrile (Herrera-Castro & Torres, 2019).

  • 1H-Imidazole-1-carbonitrile analogues are potent and selective inhibitors of cathepsin S, showing effectiveness in cellular and in vivo assays (Cai et al., 2010).

  • The compound is utilized in the synthesis of analogs related to purines, which have a range of biological activities (Colomer & Moyano, 2011).

  • It's used in the synthesis of imidazole derivatives and trimethylsilanecarbonitrile (Mlostoń et al., 2000).

  • This compound is involved in synthesizing imidazole and purine derivatives with anti-influenza A virus activity (Bizzarri et al., 2021).

  • Imidazole-acetonitrile mixtures can produce nitrogen-doped carbon nanotubes, potentially useful in fuel cell applications (Liu et al., 2011).

  • 1H-Imidazole-4,5-dicarbonitrile catalysts are employed in the coupling reaction of nucleoside methyl phosphonamidites (Bats, Schell, & Engels, 2013).

  • 1H-imidazol-3-ium trinitromethanide is a recyclable catalyst for synthesizing imidazo[1,2-a]pyrimidine-3-carbonitriles (Yarie et al., 2018).

  • This compound shows in vitro activity against dermatophytes, yeasts, other fungi, and gram-positive bacteria, and in vivo against Candida albicans (Heeres, Backx, & van Cutsem, 1976).

Safety and Hazards

This compound is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation and serious eye damage . It may also cause respiratory irritation . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

Future Directions

Imidazoles are an important heterocyclic structural motif in functional molecules and are utilized in a diverse range of applications . Despite recent advances, the development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance . This is due to the preponderance of applications to which this important heterocycle is being deployed .

properties

IUPAC Name

imidazole-1-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3N3/c5-3-7-2-1-6-4-7/h1-2,4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLPWXZZHNSOZPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=N1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40189828
Record name N-Cyanoimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40189828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

93.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

36289-36-8
Record name N-Cyanoimidazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036289368
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Cyanoimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40189828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-Imidazole-1-carbonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 1-CYANOIMIDAZOLE
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How is 1-cyanoimidazole synthesized, and what is its primary application?

A1: 1-cyanoimidazole can be synthesized by pyrolyzing 2-azidopyrazines. [] This compound is primarily known as a mild and efficient electrophilic cyanating agent for various nucleophiles like amines, sulfur compounds, and carbanions. []

Q2: What interesting ring transformation does 1-cyanoimidazole undergo, and how can this be achieved?

A2: 1-cyanoimidazole, derived from the pyrolysis of 2-azidopyrazines, can be further hydrolyzed under alkaline or acidic conditions to yield the corresponding imidazoles. This ring transformation from a pyrazine to an imidazole structure can also be induced by photolysis. []

Q3: Can you elaborate on the specific ring contraction reaction observed with tetrazolopyrazine and its implications?

A3: Tetrazolopyrazine undergoes thermolysis in organic solvents to generate pyrazinylnitrene. This reactive intermediate then undergoes ring contraction, ultimately forming 1-cyanoimidazole. [] Interestingly, this ring contraction is also observed in the gas phase during gas chromatography and to a lesser extent during photolysis. [] This reaction pathway highlights a key route for synthesizing 1-cyanoimidazole derivatives from specific precursors.

Q4: What happens when 1-cyanoimidazole is treated with acetic acid?

A4: 1-cyanoimidazole reacts with acetic acid to initially form 1-acetylimidazole. In the presence of excess acetic acid, 1-acetylimidazole undergoes further reaction, yielding imidazole and acetic anhydride as products. []

Q5: Are there any notable reactions of 1-cyanoimidazole with other chemical groups?

A5: Yes, research indicates that 1-cyanoimidazole reacts with both aliphatic alcohols [] and phenols. [, ] These reactions suggest a broader applicability of 1-cyanoimidazole in organic synthesis beyond its role as a cyanating agent.

Q6: What is the molecular formula and molecular weight of 1-cyanoimidazole?

A6: The molecular formula for 1-cyanoimidazole (also known as 1H-Imidazole-1-carbonitrile) is C4H3N3. Its molecular weight is 93.09 g/mol.

Q7: Can isotopic labeling be used in the synthesis of 1-cyanoimidazole, and what is its significance?

A7: Yes, 1-cyanoimidazole can be synthesized with a 15N-labeled cyano group. [] This is achieved by reacting 4-chloropyrimidines with 15N-labeled potassium azide (K15NN2) followed by gas-phase pyrolysis. This method allows for the production of ring-labeled 1-cyanoimidazoles, which can be valuable tools in mechanistic studies or for tracking the fate of the molecule in various chemical reactions.

Q8: What computational chemistry methods have been used to study 1-cyanoimidazole and related compounds?

A8: High-level ab initio and DFT calculations, such as CASPT2-CASSCF(6,6), G3(MP2), and B3LYP/6-31+G, have been employed to investigate the energies and IR spectra of 1-cyanoimidazole and related intermediates involved in its formation. [] These computational studies provide insights into the reaction mechanisms and stability of these molecules.

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